REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:8]=[CH:7][C:6]([OH:9])=[C:5]([SH:10])[CH:4]=1.Br[CH2:12]Br>CN(C=O)C.C(=O)([O-])[O-].[K+].[K+]>[S:10]1[C:5]2[CH:4]=[C:3]([CH2:2][OH:1])[N:8]=[CH:7][C:6]=2[O:9][CH2:12]1 |f:3.4.5|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=C(C=N1)O)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 70° C. for 18 hours under an argon atmosphere
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
DMF was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 5% MeOH in dichloromethane and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted several times with 5% methanol in dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel eluting with 3-5% methanol in dichloromethane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
S1COC=2C=NC(=CC21)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 381 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |